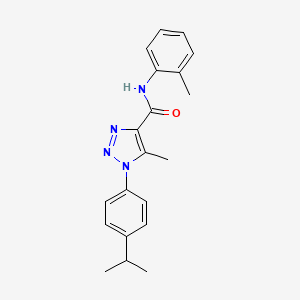

5-methyl-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide

描述

5-methyl-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with methyl and aryl groups. The molecule features a 2-methylphenyl carboxamide group at position 4 and a 4-isopropylphenyl substituent at position 1 of the triazole ring.

属性

IUPAC Name |

5-methyl-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-13(2)16-9-11-17(12-10-16)24-15(4)19(22-23-24)20(25)21-18-8-6-5-7-14(18)3/h5-13H,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANQKOYVSYTKPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-methyl-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide is a compound belonging to the class of triazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a triazole ring and various substituents that contribute to its biological properties.

Triazole compounds are known for their ability to modulate various biological pathways. The biological activity of this compound has been linked to:

- Inhibition of Heat Shock Protein 90 (HSP90) : HSP90 is a chaperone protein involved in the stabilization of numerous oncoproteins. Inhibitors of HSP90 can lead to the degradation of these proteins, thereby exerting anti-cancer effects .

- Antiproliferative Activity : Preliminary studies indicate that similar triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

Anticancer Activity

A study evaluating triazole derivatives found that compounds with structural similarities to this compound demonstrated substantial inhibition of tumor growth in vitro. For instance, certain derivatives showed an inhibition rate of 79% to 96% against specific cancer types .

| Compound | Cancer Type | Tumor Growth Inhibition (%) |

|---|---|---|

| Compound A | Breast Cancer | 85 |

| Compound B | Colon Cancer | 90 |

| Compound C | Lung Cancer | 79 |

Mechanistic Studies

Further mechanistic studies revealed that some triazole derivatives induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and DNA damage. For example, compounds similar to our target compound have been shown to reduce mitochondrial membrane potential and induce chromatin condensation in Jurkat T-cells, leading to apoptosis .

Case Study 1: Inhibition of HSP90

In a recent patent application, it was reported that triazole compounds including our target compound effectively modulate HSP90 activity, leading to the degradation of client proteins associated with cancer progression. This suggests a potential therapeutic application in oncology .

Case Study 2: Antiproliferative Efficacy

A comparative study evaluated several triazole derivatives against standard chemotherapy agents like doxorubicin. The results indicated that certain derivatives exhibited comparable or superior antiproliferative activity, indicating their potential as new therapeutic agents in cancer treatment .

科学研究应用

Medicinal Chemistry

Antifungal Properties

The compound has been studied for its antifungal activity, particularly against strains resistant to conventional treatments. Research indicates that triazole derivatives can inhibit the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungi. This mechanism is similar to that of established antifungals like fluconazole, suggesting potential therapeutic applications in treating fungal infections .

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines by modulating pathways related to cell cycle regulation and apoptosis. For example, a study found that derivatives of triazole compounds exhibited cytotoxic effects against breast cancer cells, indicating a promising avenue for further research into its anticancer properties .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in the context of heat shock protein 90 (HSP90). HSP90 is a chaperone protein involved in the stabilization of numerous oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these proteins, thereby exerting an anticancer effect .

Agricultural Applications

Fungicides

Triazole compounds are widely recognized for their fungicidal properties. The specific compound under discussion has been evaluated for its efficacy against agricultural pathogens. Field trials indicated that it could effectively reduce fungal infections in crops, thereby enhancing yield and quality. Its application as a systemic fungicide can provide long-lasting protection against various fungal diseases.

Plant Growth Regulators

Research has also explored the use of triazole derivatives as plant growth regulators. These compounds can influence plant hormone levels and promote desirable traits such as increased resistance to stress and improved root development .

Materials Science

Polymer Chemistry

5-methyl-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide has potential applications in polymer chemistry as a building block for synthesizing advanced materials. Its unique structure allows it to be incorporated into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength.

Data Tables

Case Studies

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, the compound was tested against Candida albicans and Aspergillus fumigatus. Results showed a significant reduction in fungal growth at concentrations as low as 10 µg/mL, demonstrating its potential as an effective antifungal agent .

Case Study 2: Anticancer Activity

A study involving breast cancer cell lines (MCF-7) treated with varying concentrations of the compound revealed that doses above 25 µM resulted in over 50% cell death after 48 hours of exposure. This study highlights the compound's potential for development into an anticancer therapeutic agent.

相似化合物的比较

Structural Features and Key Comparisons with Analogous Compounds

Substituent Effects and Molecular Planarity

The target compound’s structural uniqueness lies in its combination of a bulky 4-isopropylphenyl group and a 2-methylphenyl carboxamide moiety, which may influence steric hindrance and solubility. In contrast, analogs such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its fluorophenyl counterpart (5) (from ) exhibit planar conformations except for a perpendicularly oriented fluorophenyl group .

Table 1: Substituent Comparison of Triazole Derivatives

Research Findings and Functional Implications

Conformational Flexibility and Packing Efficiency

The perpendicular orientation of substituents in analogs like Compound 4 suggests that steric bulk in the target compound could lead to unique intermolecular interactions. For example, the isopropyl group may enhance solubility in non-polar solvents but reduce packing efficiency in solid states, contrasting with halogenated analogs (e.g., fluorophenyl or chlorophenyl derivatives), which exhibit tighter packing due to halogen bonding .

常见问题

Q. What are the recommended synthetic routes for 5-methyl-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide?

- Methodological Answer : A multi-step synthesis can be adapted from analogous triazole derivatives. For example:

Intermediate Formation : Condensation of 2-methylaniline with 4-propan-2-ylphenyl isocyanide to generate a carboximidoyl chloride intermediate (similar to , where 4-fluoroaniline and 4-methylphenyl isocyanide were used).

Triazole Cyclization : React the intermediate with sodium azide (NaN₃) under controlled thermal conditions to form the triazole core (as in and ).

Purification : Use column chromatography with gradients of ethyl acetate/hexane for isolation, followed by recrystallization in ethanol.

Monitor reaction progress via TLC and confirm purity with HPLC (>98%) .

Q. How can structural characterization be performed for this compound?

- Methodological Answer :

- X-ray Crystallography : Determine crystal structure to confirm regiochemistry of the triazole ring and substituent positions (as in for pyrazole analogs).

- NMR Spectroscopy : Use - and -NMR to verify methyl, phenyl, and triazole proton environments. Compare with computed spectra (e.g., PubChem’s data for similar triazoles in ).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₂₁H₂₃N₃O) and isotopic patterns .

Q. What are the solubility challenges, and how can they be addressed experimentally?

- Methodological Answer :

- Solubility Testing : Use a shake-flask method in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Triazole carboxamides often exhibit low water solubility (e.g., reported <0.1 mg/mL in water).

- Co-solvent Systems : Optimize DMSO/water mixtures (≤10% DMSO) for in vitro assays to avoid cytotoxicity.

- Derivatization : Introduce polar groups (e.g., hydroxyl or amine) at the 5-methyl position to enhance solubility, guided by QSPR models .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic pathways be studied for triazole formation?

- Methodological Answer :

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track azide cyclization intermediates.

- Computational Modeling : Apply density functional theory (DFT) to model transition states and activation energies (e.g., ICReDD’s reaction path search methods in ).

- Isotopic Labeling : -labeled sodium azide can clarify nitrene insertion pathways .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and tissue distribution.

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation).

- Dose-Response Calibration : Adjust in vitro IC₅₀ values using physiologically based pharmacokinetic (PBPK) modeling .

Q. How can crystallographic data inform structure-activity relationships (SAR)?

- Methodological Answer :

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., H-bonding, π-π stacking) to correlate crystal packing with biological activity.

- Molecular Docking : Align crystal structures with target enzymes (e.g., kinases) using AutoDock Vina. Validate with mutagenesis studies .

Q. What advanced techniques optimize regioselectivity in triazole synthesis?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce side reactions (e.g., 1,5- vs. 1,4-triazole isomers) by controlling thermal gradients.

- Catalytic Systems : Screen Cu(I)/Ru(II) catalysts for click chemistry modifications (e.g., ’s use of DMF-DMA for cyclocondensation).

- Machine Learning : Train models on existing triazole libraries to predict optimal conditions (e.g., solvent, catalyst loading) .

Data Contradiction Analysis

Q. How to address discrepancies in enzyme inhibition assays across studies?

- Methodological Answer :

- Standardized Protocols : Align assay conditions (e.g., ATP concentration for kinase assays, buffer ionic strength).

- Orthogonal Assays : Confirm inhibition via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).

- Meta-Analysis : Pool data from multiple labs using Bayesian statistics to identify outliers .

Q. What computational tools predict off-target interactions for this compound?

- Methodological Answer :

- PharmaDB Screening : Use databases like ChEMBL to cross-reference structural analogs.

- Deep Learning : Apply DeepChem or AlphaFold to model protein-ligand interactions.

- Toxicogenomics : Link gene expression profiles (e.g., ToxCast) to potential adverse effects .

Future Research Directions

Q. What are unexplored applications in neurodegenerative disease models?

- Methodological Answer :

- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 assays to assess permeability.

- In Vivo Models : Test efficacy in transgenic mice (e.g., APP/PS1 for Alzheimer’s) with biomarker tracking (Aβ42, tau).

- Multi-Omics Integration : Combine transcriptomic and proteomic data to identify novel targets (e.g., ’s Alzheimer’s research framework) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。